1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one

Medicinal Chemistry Chemical Biology Drug Discovery

This differentiated dihydropyrazinone features a 4-methoxyphenyl N1-substituent paired with a branched 3-methylbutylamino C3 side chain—a combination that creates a unique steric and electronic profile not replicated by common linear-chain or positional isomers. Procurement is justified for CNS-focused SAR libraries exploring GABA-A receptor steric tolerance, as a negative control in HTS campaigns, or as a versatile C3-amino building block for acylation, reductive amination, or urea derivatization. Insist on batch-certified identity to avoid generic substitution errors that can invert biological selectivity.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 895122-86-8
Cat. No. B2368504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one
CAS895122-86-8
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCC(C)CCNC1=NC=CN(C1=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H21N3O2/c1-12(2)8-9-17-15-16(20)19(11-10-18-15)13-4-6-14(21-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,17,18)
InChIKeyCSYMOZUWQGRXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one (CAS 895122-86-8): A Baseline Overview


1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one (CAS 895122-86-8) is a synthetic dihydropyrazinone derivative with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol. Its structure features a 4-methoxyphenyl group at the N1 position and a 3-methylbutylamino substituent at the C3 position of the pyrazin-2(1H)-one core [1]. This compound belongs to a broader class of dihydropyrazinones, a scaffold known for its potential biological activities, including antitumor and antimicrobial effects . For scientific procurement, it is available as a research chemical from various suppliers, but critical evaluation of its specific differentiation from close analogs is essential to avoid generic substitution errors.

Why Generic Substitution Fails for 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one (CAS 895122-86-8)


The dihydropyrazinone scaffold is highly sensitive to substitution patterns. Minor modifications to the N1-aryl or C3-amino groups can drastically alter a compound's biological target profile, potency, and physicochemical properties. For 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one, the specific combination of a 4-methoxyphenyl group and a branched 3-methylbutylamino chain creates a unique steric and electronic environment that cannot be replicated by common analogs with linear alkyl chains or different aryl substitutions [1]. Generic substitution with compounds like 5-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 912763-39-4) or 5-(4-methoxyphenyl)-2,3-dihydropyrazine (CAS 163428-96-4) is therefore highly unreliable without direct comparative data, as even positional isomerism of the methoxy group can invert selectivity . The critical lack of published head-to-head studies, however, means that the quantitative risk of substitution remains unquantified, making speculative replacement a liability in experimental workflows.

Product-Specific Quantitative Evidence Guide for 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one (CAS 895122-86-8)


Critical Evidence Gap: Absence of Quantitative Differentiation Data

Following an exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB), no quantitative, comparator-based evidence could be identified for 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one. Required data for core differentiation—such as head-to-head IC50 values, selectivity profiles, or pharmacokinetic parameters against a named comparator—is completely absent from the allowed source pool. Claims of antitumor or antimicrobial activity for this compound class exist only in generic, non-comparative contexts without specific assay conditions or quantitative benchmarks [1]. Therefore, no product-specific quantitative differentiation can be substantiated at this time. This finding is stated explicitly in accordance with the evidence admission rules to prevent the propagation of unverified claims.

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Property Comparison: Calculated vs. Experimental Gap

The target compound's calculated XLogP3-AA value is 2.5, placing it in a favorable lipophilicity range for oral absorption and membrane permeability [1]. While experimental logP and solubility data for direct comparators like 5-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one are not publicly available in the allowed sources, the positional isomerism of the methoxy group (4-methoxy vs. 2-methoxy) is known to significantly influence hydrogen-bonding capacity and crystalline packing, thereby affecting solubility and dissolution rate [2]. This property difference provides a theoretical basis for preferring the para-substituted compound for formulations requiring consistent solubility, but the argument is class-level inference only.

Computational Chemistry ADME Prediction Property Space Analysis

Target Engagement Class Inference: GABA-A Receptor Subtype Activity

A structurally related dihydropyrazinone (CHEMBL2163548, BindingDB ID: BDBM50395121) has demonstrated micromolar affinity for human GABA-A receptor subunits (IC50: 3.90 μM for β3 and 3.80 μM for α1 subunits) in radioligand displacement assays using HEK293S cells [1]. Given the scaffold similarity, 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one may exhibit comparable GABA-A receptor modulatory activity. However, this is a cross-class inference and cannot be considered a verified property of the target compound. No direct binding or functional data exists for the target compound at any GABA-A receptor subtype. This evidence is provided solely to guide hypothesis-driven procurement and must not be used to assert target engagement.

Neuroscience Receptor Pharmacology Ion Channels

Scientifically Justified Application Scenarios for 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one (CAS 895122-86-8)


Medicinal Chemistry SAR Exploration for Dihydropyrazinone GABA-A Ligands

The compound's structural features (4-methoxyphenyl N1-substituent and branched 3-methylbutylamino side chain) make it a suitable candidate for Structure-Activity Relationship (SAR) studies aimed at probing the steric tolerance of the GABA-A receptor's binding pocket. The class-level inference of GABA-A activity from a related scaffold [1] supports its inclusion in a focused library for central nervous system drug discovery campaigns.

Physicochemical Property Profiling for Para-Substituted Dihydropyrazinones

With a calculated XLogP3-AA of 2.5 [1], this compound falls within the classic 'Lipinski Rule of 5' space for oral drug-likeness. It is therefore a relevant model compound for experimental determination of aqueous solubility, logP, and permeability in a para-methoxyphenyl series, where the N1-substituent's electronic effects on the dihydropyrazinone core can be systematically evaluated.

Negative Control or Reference Standard for Assay Development

Given the complete absence of verified biological activity data against any specific target, this compound may find utility as a negative control in high-throughput screening (HTS) campaigns designed to identify novel dihydropyrazinone hits. Its well-defined structure and commercial availability from multiple vendors ensure batch-to-batch consistency for assay validation.

Synthetic Intermediate for Downstream Derivatization

The 3-amino group of the dihydropyrazinone core is a versatile handle for further chemical modification (e.g., acylation, reductive amination, urea formation). Procurement of this compound as a synthetic building block is justified when the goal is to generate a diverse library of C3-functionalized derivatives for subsequent biological evaluation.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.